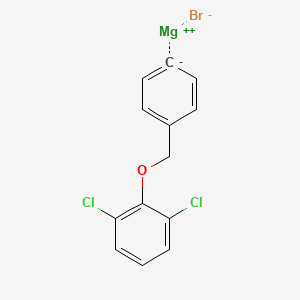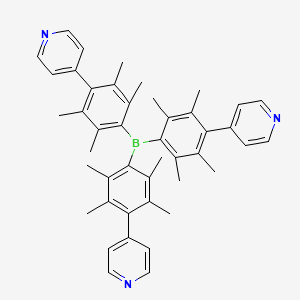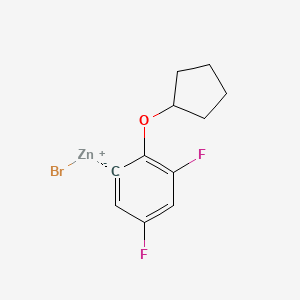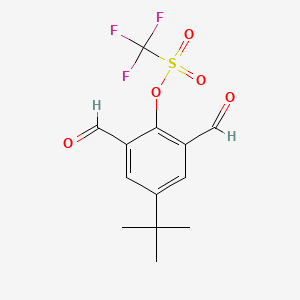
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity, and two formyl groups positioned at the 2 and 6 positions of the phenyl ring. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate typically involves multiple steps. One common method includes the formylation of a tert-butyl-substituted phenyl compound, followed by the introduction of the trifluoromethanesulfonate group. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and relatively low demand. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The formyl groups can undergo oxidation to carboxylic acids or reduction to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the trifluoromethanesulfonate group acts as a leaving group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation of formyl groups can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through its reactive formyl and trifluoromethanesulfonate groups.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate involves its reactive functional groups:
Trifluoromethanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Formyl Groups: Participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Similar in having a trifluoromethanesulfonate group but differs in the presence of a silyl group instead of formyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: Contains a diphenylsilyl group, making it bulkier and potentially more stable.
Uniqueness
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is unique due to the combination of its reactive formyl groups and the trifluoromethanesulfonate group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .
Propriétés
Formule moléculaire |
C13H13F3O5S |
|---|---|
Poids moléculaire |
338.30 g/mol |
Nom IUPAC |
(4-tert-butyl-2,6-diformylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O5S/c1-12(2,3)10-4-8(6-17)11(9(5-10)7-18)21-22(19,20)13(14,15)16/h4-7H,1-3H3 |
Clé InChI |
MLODEXNZEJZUBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C=O)OS(=O)(=O)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



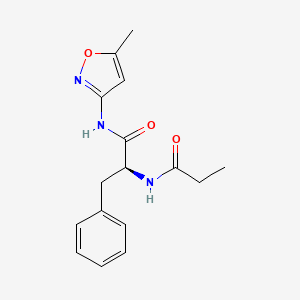
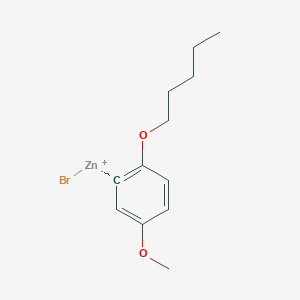
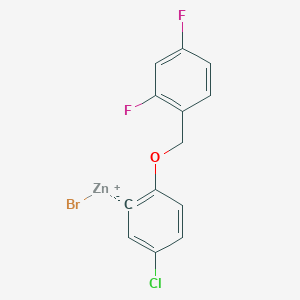
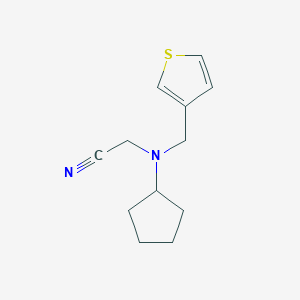
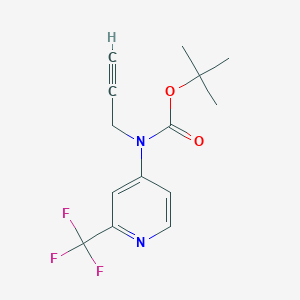
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
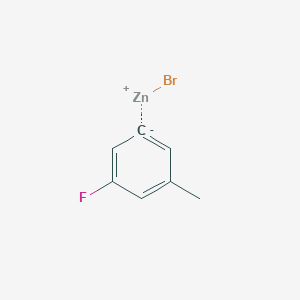
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
